4-Chloro-6,7-diethoxyquinazoline
描述
Significance of the Quinazoline (B50416) Core Structure in Rational Drug Design
The quinazoline nucleus is of paramount importance in rational drug design due to its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors. This framework serves as a versatile scaffold for constructing molecules that can effectively bind to the active sites of enzymes and receptors. researchgate.netresearchgate.net The fusion of a benzene (B151609) and pyrimidine (B1678525) ring creates a unique electronic distribution and steric profile, which is fundamental to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.netrsc.org
Medicinal chemists frequently utilize the quinazoline core as a foundational element for developing targeted therapies, particularly kinase inhibitors. nih.gov The ability to modify the quinazoline ring at positions 2, 4, 6, and 7 allows for the creation of extensive libraries of compounds with varied physicochemical properties. This strategic modification is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as enhancing its potency and selectivity towards a specific biological target. scispace.comnih.gov
Overview of Halogenated Quinazolines in Bioactive Molecule Development
The introduction of halogen atoms—such as chlorine, bromine, or fluorine—into the quinazoline scaffold is a widely employed strategy in the development of bioactive molecules. mdpi.com Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the presence of a halogen can alter the acidity of nearby protons, enhance binding affinity through halogen bonding, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net
Structure-activity relationship studies have consistently shown that the presence of a halogen atom at positions 6 or 8 of the quinazoline ring can enhance the antimicrobial and cytotoxic activities of the resulting compounds. nih.gov Halogenated quinazolines are key intermediates in the synthesis of a variety of potent therapeutic agents. mdpi.com The carbon-halogen bond provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex, poly-substituted quinazoline derivatives with novel biological functions. mdpi.comrsc.org
Historical Context and Research Evolution of 4-Chloro-6,7-diethoxyquinazoline
This compound is a critical intermediate in the synthesis of several clinically important drugs, most notably tyrosine kinase inhibitors (TKIs). Its history is intrinsically linked to the development of targeted cancer therapies. The diethoxy substitution at the 6 and 7 positions, combined with the reactive chloro group at the 4-position, makes it an ideal precursor for creating potent and selective inhibitors of the epidermal growth factor receptor (EGFR). medchemexpress.com
The evolution of research on this compound began with its synthesis as a key building block. The primary synthetic route involves the chlorination of the corresponding 6,7-diethoxyquinazolin-4-one. chemicalbook.com This reaction is typically achieved using chlorinating agents like thionyl chloride or phosphorus oxychloride. chemicalbook.comguidechem.com
The significance of this compound surged with the discovery that it serves as a crucial precursor for the synthesis of Erlotinib, a widely used EGFR inhibitor for the treatment of non-small cell lung cancer and pancreatic cancer. medchemexpress.com The synthesis of Erlotinib involves the nucleophilic substitution of the 4-chloro group with 3-ethynylaniline (B136080). This key reaction highlights the strategic importance of the chloro-substituent as a leaving group.
Further research has continued to explore the use of this compound and its dimethoxy analog, 4-chloro-6,7-dimethoxyquinazoline, in the creation of a new generation of kinase inhibitors and other bioactive molecules. medchemexpress.comguidechem.comderpharmachemica.com The established synthetic pathways and the well-understood reactivity of this compound ensure its continued importance in medicinal chemistry research and drug discovery.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-chloro-6,7-diethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQPDNSSYTATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470633 | |
| Record name | 4-Chloro-6,7-diethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162363-46-4 | |
| Record name | 4-Chloro-6,7-diethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chloro 6,7 Diethoxyquinazoline
Convergent Synthetic Routes and Precursor Utilization
Convergent synthesis offers an efficient pathway to complex molecules by preparing key fragments separately and then combining them. For 4-chloro-6,7-diethoxyquinazoline, this often involves the initial formation of the quinazolinone core followed by chlorination.
Cyclization of Dialkoxyanthranilic Acids to Quinazolinone Intermediates
A common starting point is the cyclization of a dialkoxyanthranilic acid to form the corresponding quinazolinone. For instance, 2-amino-4,5-diethoxybenzoic acid can be cyclized to produce 6,7-diethoxyquinazolin-4-one. doi.org This cyclization is often achieved by reacting the anthranilic acid derivative with formamidine (B1211174) hydrochloride at elevated temperatures, resulting in the formation of the quinazolinone ring system in moderate to good yields. doi.org
The necessary 2-amino-4,5-diethoxybenzoic acid can be prepared from 4,5-diethoxybenzoic acid via a two-step process involving nitration followed by reduction of the nitro group. doi.org Alternatively, it can be obtained through the saponification of methyl 2-amino-4,5-diethoxybenzoate. doi.org
Chlorination of Quinazolin-4-one Derivatives (e.g., 6,7-Diethoxyquinazolin-4-one)
The subsequent and crucial step is the conversion of the quinazolin-4-one to the desired 4-chloroquinazoline (B184009). This is a critical transformation that activates the 4-position for further nucleophilic substitution.
The chlorination of 6,7-diethoxyquinazolin-4-one is typically accomplished using strong chlorinating agents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.govchemicalbook.comacs.org These reagents effectively replace the hydroxyl group at the 4-position of the quinazolinone with a chlorine atom. In some procedures, oxalyl chloride in the presence of dimethylformamide (DMF) has also been utilized to achieve this transformation. doi.orgacs.org
The efficiency of the chlorination reaction is highly dependent on the reaction conditions. For instance, when using phosphoryl chloride, the reaction is often carried out in a suitable solvent like 1,2-dichloroethane, sometimes buffered with a base such as N,N-diisopropylethylamine (Hünig's base). acs.org The reaction temperature and time are critical parameters that need to be optimized to maximize the yield and purity of the final product. For example, a reaction of 7-ethoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (B1210297) with phosphoryl chloride and N,N-diethylaniline at 100°C for 30 minutes, followed by stirring at 80°C for another 30 minutes, yielded 89.6% of the chlorinated product. nih.gov
Similarly, when thionyl chloride is used, the reaction is often performed at reflux, and a catalytic amount of DMF can be added to facilitate the reaction. chemicalbook.comprepchem.com Post-reaction workup, including quenching with ice water and purification techniques like recrystallization, is essential to obtain this compound with high purity. nih.gov
The table below summarizes typical conditions for the chlorination of quinazolinone derivatives.
| Quinazolinone Precursor | Chlorinating Agent | Solvent | Additive | Temperature | Yield | Reference |
| 7-Ethoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | Phosphoryl chloride | - | N,N-Diethylaniline | 80-100°C | 89.6% | nih.gov |
| 6,7-Dimethoxy-3,4-dihydro-quinazolin-4-one | Thionyl chloride | - | DMF | Reflux | 98% | chemicalbook.com |
| 6,7-Dimethoxyquinazolin-4-one | Oxalyl chloride | 1,2-Dichloroethane | DMF | Reflux | Good | doi.orgacs.org |
| 6-Methyl-2-phenylquinazolin-4(3H)-one | Thionyl chloride | - | DMF | Reflux | - | prepchem.com |
Multistep Synthesis from Substituted Benzene (B151609) Derivatives
An alternative to the convergent approach is a linear, multistep synthesis starting from more readily available substituted benzene derivatives. For instance, a synthetic route can commence with 3,4-diethoxybenzene. While specific details for the synthesis of this compound from this starting material are not extensively documented in the provided context, analogous syntheses for similar compounds, such as 4-chloro-6,7-dimethoxyquinoline (B44214) from 3,4-dimethoxyaniline, provide a potential blueprint. google.comchemicalbook.com This would likely involve a series of reactions including nitration, reduction, cyclization, and finally chlorination to construct the desired quinazoline (B50416) ring system.
Development of Novel Synthetic Approaches and Efficiency Enhancements
Research continues to focus on developing more efficient and streamlined synthetic methods. This includes one-pot syntheses and the exploration of new catalytic systems to improve reaction times, yields, and environmental friendliness. For example, modifications to the coupling procedures following the synthesis of the 4-chloroquinazoline have been developed, such as using anhydrous DMF as the reaction solvent instead of 2-propanol, which can lead to nearly quantitative conversion to the desired product. doi.org These advancements aim to make the synthesis of this compound and its derivatives more practical and scalable for various applications.
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound is a critical step in the preparation of a variety of biologically active molecules, particularly potent enzyme inhibitors. The strategic placement of the chloro group at the C4 position of the quinazoline scaffold makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Achieving high chemo- and regioselectivity is paramount in the synthesis of this key intermediate and its subsequent derivatives.
The primary challenge in the synthesis of substituted quinazolines lies in controlling the regioselectivity of the reactions. The quinazoline ring system has multiple positions that can potentially react. However, the inherent electronic properties of the quinazoline nucleus dictate the reactivity of different positions. The C4 position is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom at N3. This makes the chloro group at C4 highly susceptible to displacement by a wide range of nucleophiles.
A common and effective method for the synthesis of this compound involves the chlorination of the corresponding quinazolin-4-one precursor, 6,7-diethoxyquinazolin-4(3H)-one. This transformation is typically achieved using standard chlorinating agents. The choice of reagent can influence the reaction conditions and the purification process. For instance, phosphorus oxychloride (POCl₃) is a widely used reagent for this conversion. Alternatively, a combination of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, can also be employed for the chlorination reaction. acs.org
The regioselectivity of the subsequent nucleophilic substitution at the C4 position is a key consideration in the synthesis of more complex molecules. When this compound is reacted with a nucleophile, the substitution predominantly occurs at the C4 position, leaving other positions on the quinazoline ring untouched. This high degree of regioselectivity is crucial for the synthesis of specific isomers of pharmacologically active compounds. For example, in the synthesis of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, various anilines are coupled with this compound. acs.org The reaction proceeds via a nucleophilic attack of the aniline (B41778) amino group on the electron-deficient C4 carbon of the quinazoline ring, leading to the displacement of the chloride ion and the formation of the desired 4-anilinoquinazoline (B1210976) derivative.
In scenarios where the quinazoline ring might have other leaving groups, such as in a dichloro-substituted quinazoline, the C4 position generally exhibits higher reactivity towards nucleophiles compared to the C2 position. This preferential reactivity has been a subject of both experimental and theoretical studies in related quinazoline systems. mdpi.com The greater electrophilicity of the C4 carbon atom is attributed to the stronger electron-withdrawing influence of the pyrimidine (B1678525) ring nitrogens. This inherent selectivity allows for a stepwise and controlled introduction of different substituents at the C4 and C2 positions if required, further highlighting the importance of understanding the chemo- and regioselective aspects of quinazoline chemistry.
The table below summarizes typical reaction parameters for the key synthetic step in preparing this compound and a subsequent regioselective substitution.
| Reaction Step | Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference |
| Chlorination | 6,7-Diethoxyquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | 1,2-Dichloroethane | Reflux | This compound | acs.org |
| Nucleophilic Substitution | This compound | Substituted Aniline | Isopropanol (B130326) | Reflux | 4-(Anilino)-6,7-diethoxyquinazoline | osti.govnih.gov |
Chemical Reactivity and Derivatization Strategies of 4 Chloro 6,7 Diethoxyquinazoline
Nucleophilic Aromatic Substitution at the C-4 Position
The primary mode of reactivity for 4-Chloro-6,7-diethoxyquinazoline is nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the nitrogen atoms in the quinazoline (B50416) ring system renders the C-4 carbon electron-deficient and thus susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the synthesis of a diverse array of quinazoline derivatives. The general mechanism involves the addition of a nucleophile to the C-4 position, forming a high-energy intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. nih.govyoutube.com
Amination Reactions: Synthesis of 4-(Anilino)-6,7-diethoxyquinazoline Derivatives
A particularly significant application of the C-4 reactivity is the synthesis of 4-(anilino)-6,7-diethoxyquinazoline derivatives. These compounds are of considerable interest in medicinal chemistry. The synthesis is typically achieved by reacting this compound with a substituted aniline (B41778).
The coupling reaction between this compound and various substituted anilines or benzylamines is a robust method for creating libraries of potential pharmacologically active agents. nih.govnih.gov The reaction generally proceeds by heating the chloroquinazoline with the desired amine in a suitable solvent, such as isopropanol (B130326) or tert-butyl alcohol. ugr.esgoogle.com For example, the reaction with 3-ethynylaniline (B136080) in refluxing isopropanol yields (6,7-Diethoxy-quinazolin-4-yl)-(3-ethynyl-phenyl)-amine. google.com Similarly, coupling with 3-chloro-4-fluoroaniline (B193440) is a common strategy to produce N-(3-chloro-4-fluorophenyl)-6,7-diethoxyquinazolin-4-amine, a core structure in several kinase inhibitors. ugr.es
The nature of the substituent on the aniline ring can influence the reaction conditions. Electron-rich anilines tend to react more readily, while electron-poor anilines may require more forcing conditions or catalytic activation to achieve good yields. nih.gov Benzylamines can also be used as nucleophiles, introducing a flexible methylene (B1212753) linker between the quinazoline core and the phenyl ring, which can be crucial for biological activity. mdpi.com
Table 1: Examples of Amination Reactions
| Reactant 1 | Reactant 2 (Aniline/Benzylamine) | Product | Reference |
|---|---|---|---|
| This compound | 3-Ethynylaniline | (6,7-Diethoxy-quinazolin-4-yl)-(3-ethynyl-phenyl)-amine | google.com |
| This compound | 3-Ethynyl-2-methyl-aniline | (6,7-Diethoxy-quinazolin-4-yl)-(3-ethynyl-2-methyl-phenyl)-amine | google.com |
| This compound | 3-Chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-6,7-diethoxyquinazolin-4-amine | ugr.es |
While extensive kinetic data for the amination of this compound specifically is not widely published, the principles of SNAr reactions are well-established. The reaction rate is dependent on both the substrate and the nucleophile. Electron-withdrawing groups on the quinazoline ring and electron-donating groups on the aniline nucleophile generally accelerate the reaction. youtube.com
Catalysis can be employed to improve reaction efficiency, especially with less reactive anilines. Acid catalysis, often using mineral acids or Lewis acids, can enhance the electrophilicity of the C-4 carbon by protonating the quinazoline ring nitrogens. Conversely, base-mediated reactions can increase the nucleophilicity of the amine. nih.gov Modern methods often utilize microwave irradiation to accelerate the reaction, significantly reducing reaction times and often improving yields. nih.gov While palladium-catalyzed C-N coupling reactions are a mainstay in organic synthesis, the inherent reactivity of the 4-chloroquinazoline (B184009) often makes such catalysts unnecessary for these specific amination reactions. dntb.gov.ua
Etherification and Thioetherification Reactions
In addition to nitrogen nucleophiles, the C-4 chloro group is readily displaced by oxygen and sulfur nucleophiles, leading to the formation of C-4 ethers and thioethers. These reactions further broaden the synthetic utility of this compound.
Etherification is typically performed by reacting the chloroquinazoline with an alcohol or a phenol (B47542) in the presence of a base, such as potassium carbonate or sodium hydride, to generate the corresponding alkoxide or phenoxide nucleophile. For the analogous dimethoxy compound, 4-chloro-6,7-dimethoxyquinazoline, reactions with substituted iodophenols in the presence of a base have been shown to proceed in high yield. ugr.es Thioetherification follows a similar pathway, using thiols as nucleophiles to create 4-alkylthio- or 4-arylthio-quinazolines. These functional groups can serve as handles for further chemical transformations or as key pharmacophoric elements.
Functional Group Transformations on the Ethoxy Moieties (C-6 and C-7)
While the C-4 position is the most reactive, the ethoxy groups at the C-6 and C-7 positions are not inert and can undergo chemical modification, allowing for further diversification of the quinazoline scaffold.
Selective Dealkylation and Hydroxylation
The ether linkages of the C-6 and C-7 ethoxy groups can be cleaved to yield the corresponding dihydroxy derivative. This dealkylation is a critical transformation, as the resulting hydroxyl groups can be re-alkylated to introduce different or more complex side chains. Strong Lewis acids like boron tribromide (BBr₃) or strong proton acids are typically used for this purpose. For the related 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, demethylation to the dihydroxy compound was achieved by fusion with pyridinium (B92312) hydrochloride. acs.org
Following dealkylation, the resulting 4-anilino-6,7-dihydroxyquinazoline can be re-alkylated. For instance, reacting the dihydroxy compound with an alkyl halide, such as ethyl iodide, in the presence of a base like potassium carbonate, can regenerate the diethoxy functionality or introduce novel ether-linked side chains. acs.org Achieving selective dealkylation of just one of the two ethoxy groups is challenging due to their similar chemical environments but can sometimes be accomplished under carefully controlled reaction conditions or through multi-step protecting group strategies. ugr.es
Introduction of Diverse Alkoxy and Other Side Chains
The chlorine atom at the C4 position of this compound is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide array of functional groups, including various alkoxy and thioether side chains. This reactivity is a cornerstone of the derivatization strategies for this scaffold, enabling the synthesis of diverse analogues with modified physicochemical and biological properties.
The introduction of alkoxy groups at the C4 position can be achieved through the reaction of this compound with the corresponding alkoxides. While specific examples for the 6,7-diethoxy analogue are not extensively detailed in the literature, the general reactivity of 4-chloroquinazolines suggests that this transformation is feasible. For instance, related 2-chloro-4-alkoxy-6,7-disubstituted quinazolines are known to be prepared and subsequently reacted with nucleophiles. google.com The reaction would typically involve treating the chloroquinazoline with a sodium or potassium alkoxide in an appropriate solvent, such as the corresponding alcohol or an aprotic polar solvent like DMF.
Similarly, thioether and other sulfur-containing side chains can be introduced by reacting this compound with thiols or their corresponding thiolates. The soft nature of sulfur nucleophiles makes them excellent partners for substitution at the electron-deficient C4 position. Analogous reactions have been reported for other chloro-substituted quinolines and quinazolines. For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea, followed by S-alkylation, provides a pathway to 4-alkylthio derivatives. mdpi.com A similar strategy could be employed for this compound. Direct displacement of the chloride with a thiol in the presence of a base is also a common method for synthesizing such thioether derivatives. mdpi.com
The following table summarizes representative, albeit analogous, nucleophilic substitution reactions for the introduction of alkoxy and thio-alkoxy side chains onto a chloro-heterocyclic core, which can be extrapolated to this compound.
| Nucleophile | Reagents and Conditions | Product Type | Reference |
| Alkanethiol | Sodium ethoxide | 4-Alkylthio-quinolinone | mdpi.com |
| Thiourea | Fusion, then alkyl iodide | 4-Alkylthio-quinolinone | mdpi.com |
Electrophilic Aromatic Substitution on the Quinazoline Ring System
Electrophilic aromatic substitution (EAS) on the quinazoline ring system is a less common derivatization strategy compared to nucleophilic substitution at the C4 position. The pyrimidine (B1678525) portion of the quinazoline ring is electron-deficient due to the presence of the two nitrogen atoms, making it resistant to attack by electrophiles. wikipedia.org Consequently, electrophilic substitution, when it does occur, preferentially takes place on the benzene (B151609) ring. wikipedia.org
For the unsubstituted quinazoline molecule, the predicted order of reactivity for electrophilic attack is C-8 > C-6 > C-5 > C-7. nih.govscispace.comamazonaws.com The presence of the two electron-donating ethoxy groups at the C-6 and C-7 positions in this compound would further activate the benzene ring towards electrophilic attack. These alkoxy groups are ortho-, para-directing. ulethbridge.caorganicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com Considering the inherent reactivity of the quinazoline nucleus and the directing effect of the substituents, electrophilic substitution would be strongly directed to the C-8 and C-5 positions.
Nitration is a known electrophilic substitution reaction for the quinazoline core, typically yielding the 6-nitro derivative in the case of unsubstituted quinazoline when reacted with fuming nitric acid in concentrated sulfuric acid. nih.govscispace.comamazonaws.com For this compound, nitration would be expected to occur on the activated benzene ring. A similar reaction has been reported for a related 6,7-dialkoxy quinazolinone, where selective nitration was achieved at the C-6 position. ugr.es This suggests that despite the deactivating effect of the chloro-substituted pyrimidine ring, the electron-rich nature of the di-alkoxy substituted benzene ring can facilitate electrophilic aromatic substitution.
Other standard electrophilic aromatic substitution reactions, such as halogenation or Friedel-Crafts reactions, are less commonly reported for the quinazoline system itself, likely due to the deactivating nature of the heterocyclic part of the molecule and potential side reactions. However, the activating effect of the 6,7-diethoxy groups might render such reactions feasible under specific conditions.
The following table outlines the key aspects of electrophilic aromatic substitution on the quinazoline ring system.
| Reaction Type | Expected Regioselectivity on Quinazoline | Influence of 6,7-Diethoxy Groups | Applicability to this compound |
| Nitration | C-8 > C-6 > C-5 > C-7 | Activating, ortho-, para-directing | Applicable, expected at C-5 and C-8 |
| Halogenation | C-8 > C-6 > C-5 > C-7 | Activating, ortho-, para-directing | Potentially applicable, but less common |
| Friedel-Crafts | C-8 > C-6 > C-5 > C-7 | Activating, ortho-, para-directing | Potentially applicable, but less common |
Pharmacological Investigations and Biological Activities of 4 Chloro 6,7 Diethoxyquinazoline Derivatives
Receptor Tyrosine Kinase (RTK) Inhibition Profiles
Derivatives of 4-Chloro-6,7-diethoxyquinazoline are notable for their interaction with various receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that control growth, differentiation, and metabolism. Dysregulation of these kinases is a hallmark of many cancers, making them a key target for therapeutic intervention. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The quinazoline (B50416) scaffold is a privileged structure in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. frontiersin.orgnih.gov EGFR, a member of the ErbB family of RTKs, is frequently overexpressed or mutated in non-small-cell lung cancer (NSCLC), making it a prime target for anticancer drugs. nih.govresearchgate.net The binding of growth factors like EGF or TGFα triggers EGFR dimerization and subsequent activation of its intracellular kinase domain. nih.gov
Radiometric binding assays are a standard method to quantify the inhibitory potency of compounds against EGFR tyrosine kinase. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A variety of 6,7-disubstituted 4-anilino-quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity. For instance, certain derivatives have shown significant inhibitory activity against wild-type EGFR (EGFRwt) kinase. nih.gov In one study, a series of novel 6,7-dimorpholinoalkoxy quinazoline derivatives were synthesized, with some compounds demonstrating potent inhibition of EGFR tyrosine kinase. nih.gov For example, compound 8d from this series exhibited IC50 values of 7.0 nM and 9.3 nM against wild-type and T790M mutant EGFR, respectively. nih.gov The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR inhibitors. nih.gov
Another study focused on 6-arylureido-4-anilinoquinazoline derivatives and found that several compounds had sub-micromolar IC50 values for EGFR inhibition, ranging from 11.66 to 867.1 nM. frontiersin.org Compound 7i from this series showed a particularly potent IC50 of 17.32 nM against EGFR. frontiersin.org
Macrocyclization of the quinazoline scaffold has been explored as a strategy to enhance selectivity for mutant forms of EGFR over the wild-type. nih.govnih.gov One such macrocyclic inhibitor, 3f , displayed an IC50 of 119 nM for the EGFR Del19 mutation, while having a much weaker affinity for wild-type EGFR (>10 µM), demonstrating significant selectivity. nih.govnih.gov
New phenoxyquinazoline derivatives with various side chains at the 6th position have also been investigated. Several of these derivatives showed high EGFR-TK inhibitory potency. nih.gov
Table 1: IC50 Values of Selected this compound Derivatives against EGFR
| Compound | EGFR Target | IC50 (nM) | Reference |
| 8d | EGFR-wt | 7.0 | nih.gov |
| 8d | EGFR-T790M | 9.3 | nih.gov |
| 7i | EGFR | 17.32 | frontiersin.org |
| 3f | EGFR Del19 | 119 | nih.govnih.gov |
| 3f | EGFR-wt | >10,000 | nih.govnih.gov |
| Gefitinib | EGFR | 25.42 | frontiersin.org |
| Erlotinib | EGFR | 33.25 | frontiersin.org |
Beyond enzymatic assays, the efficacy of these inhibitors is assessed in cellular models by measuring their ability to block the phosphorylation of EGFR upon stimulation with a ligand, such as Epidermal Growth Factor (EGF). This autophosphorylation is a critical step in the activation of downstream signaling pathways.
In human non-small cell lung cancer (NSCLC) cells, the derivative 8d was shown to significantly block EGF-induced EGFR activation and the subsequent phosphorylation of downstream signaling proteins like Akt and Erk1/2. nih.gov Similarly, studies on other quinazoline derivatives have demonstrated their ability to inhibit EGFR phosphorylation in A431 cell membranes, which overexpress EGFR. nih.gov
The quinazoline core of these inhibitors typically binds to the ATP-binding site of the EGFR kinase domain, acting as an ATP-competitive inhibitor. haematologica.org The selectivity of these inhibitors for EGFR over other kinases, and for mutant EGFR over wild-type, is a key aspect of their therapeutic potential, as it can minimize off-target effects. nih.govnih.gov
Molecular docking studies have provided insights into the binding modes of these inhibitors. For instance, compound 8d was shown to form four hydrogen bonds within the EGFR active site, including two with the DFG (Asp855-Phe856-Gly857) motif, which is crucial for kinase activity. nih.gov The aryl urea (B33335) group at the C-6 position in some derivatives is thought to contribute to stronger EGFR inhibitory activity. frontiersin.org
The strategy of macrocyclization has been successfully employed to achieve high selectivity for mutant EGFR. The resulting conformational constraints of the macrocycle can favor binding to the altered active site of the mutant kinase while disfavoring binding to the wild-type enzyme. nih.govnih.gov This approach has yielded inhibitors with a high selectivity score, indicating a narrow kinase-inhibitory spectrum. nih.gov
The development of fourth-generation EGFR-TKIs aims to overcome resistance mechanisms that have emerged against earlier generations of inhibitors, such as the C797S mutation. mdpi.com However, off-target mechanisms of resistance, like MET gene amplification, can still arise. mdpi.com
Inhibition of Other Kinases: VEGFR, PDGFR, c-Kit, FGFR, Flt3, c-Met (of related dialkoxyquinazolines)
While many 6,7-dialkoxyquinazoline derivatives are potent EGFR inhibitors, some also exhibit activity against other receptor tyrosine kinases, leading to multi-targeted inhibition profiles.
VEGFR: Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Some quinazoline derivatives have been identified as dual inhibitors of both EGFR and VEGFR2. nih.govnih.gov For example, a 2,4-disubstituted quinazoline derivative, 11d , was found to inhibit VEGFR2 with an IC50 of 5.49 μM. nih.gov Another compound, 6 , showed an IC50 of 80 nM against VEGFR2. nih.gov
PDGFR: Platelet-Derived Growth Factor Receptor (PDGFR) is another RTK involved in cell growth and angiogenesis. Some multi-targeted tyrosine kinase inhibitors that inhibit VEGFR also show activity against PDGFR. medchemexpress.com
c-Kit: The c-Kit receptor is crucial for the development and maintenance of hematopoietic stem cells. nih.gov Inhibition of c-Kit by some tyrosine kinase inhibitors can lead to myelosuppression. nih.govnih.gov Several multi-targeted inhibitors, such as sorafenib (B1663141) and sunitinib, are known to inhibit c-Kit. scbt.com
FGFR: Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cellular processes and its dysregulation can contribute to cancer. Lenvatinib, a multi-targeted TKI, is known to inhibit FGFR1-4. medchemexpress.com
Flt3: Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.govnih.gov Some TKIs have been specifically designed to target Flt3, with efforts to achieve selectivity over the structurally similar c-Kit to avoid toxicity. haematologica.org
c-Met: The c-Met receptor, when activated by its ligand Hepatocyte Growth Factor (HGF), can drive tumor growth and is a known mechanism of resistance to EGFR inhibitors. nih.govnih.gov Consequently, dual EGFR/c-Met inhibitors are being developed. nih.govnih.gov For instance, the 4-phenoxyquinazoline (B3048288) derivative H-22 was identified as a potent dual inhibitor of EGFR and c-Met, with IC50 values of 64.8 nM for EGFRWT and 137.4 nM for c-Met. nih.gov Another compound, TS-41 , showed potent inhibition of both EGFR L858R (IC50 = 68.1 nM) and c-Met (IC50 = 0.26 nM). nih.gov
Table 2: Inhibitory Activity of Related Dialkoxyquinazolines against Other Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 6 | VEGFR2 | 80 | nih.gov |
| 11d | VEGFR2 | 5490 | nih.gov |
| H-22 | c-Met | 137.4 | nih.gov |
| TS-41 | c-Met | 0.26 | nih.gov |
Cellular Response and Antineoplastic Mechanisms
The primary antineoplastic mechanism of these compounds stems from their ability to block the signaling cascades downstream of the inhibited RTKs. For example, by inhibiting EGFR, these derivatives prevent the activation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation and survival. nih.gov The inhibition of EGF-induced phosphorylation of Akt and Erk1/2 by compound 8d is a direct demonstration of this mechanism. nih.gov
Furthermore, the inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). Compound 8d was shown to cause cell cycle arrest in the G0/G1 phase and induce apoptosis in A549 lung cancer cells. nih.gov Similarly, the dual EGFR/c-Met inhibitor H-22 was found to induce G2/M arrest and apoptosis. nih.gov The antineoplastic agent niclosamide (B1684120) has been shown to induce apoptosis in AML cells by inhibiting the NF-κB pathway and increasing reactive oxygen species (ROS). nih.gov
Inhibition of VEGFR by certain quinazoline derivatives leads to anti-angiogenic effects. nih.govnih.gov Compound 11d , a VEGFR2 inhibitor, was shown to suppress tumor angiogenesis by blocking VEGFR2 and its downstream signaling components, including the Akt/mTOR/p70S6K pathway. nih.gov
The cellular responses to these inhibitors are often evaluated in various cancer cell lines. For instance, derivatives have shown antiproliferative activity against cell lines from lung cancer (A549, NCI-H1975, HCC827), epidermoid carcinoma (A431), and colorectal cancer (SW480). nih.govnih.gov The sensitivity of a given cell line often correlates with its dependence on the specific RTK being targeted. nih.gov
Table 3: Cellular Responses to this compound Derivatives
| Compound | Cell Line | Cellular Response | Reference |
| 8d | A549 | G0/G1 cell cycle arrest, Apoptosis | nih.gov |
| H-22 | Various cancer cells | G2/M cell cycle arrest, Apoptosis | nih.gov |
| 11d | HUVECs, HepG-2 | Inhibition of angiogenesis | nih.gov |
| Niclosamide | AML cells | Apoptosis, ROS generation | nih.gov |
Inhibition of Tumor Cell Proliferation and Survival
Derivatives of the 6,7-dialkoxy-4-anilinoquinazoline scaffold have demonstrated notable efficacy in inhibiting the proliferation and survival of various tumor cells. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell growth.
A series of novel 4-anilino-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines. nih.gov In these studies, certain derivatives exhibited potent activity, comparable to the standard chemotherapeutic drug cisplatin. nih.gov One of the most active compounds, designated as RB1, was found to significantly inhibit the proliferation of these tumor cells. nih.gov Further in-vivo studies on Ehrlich Ascites Carcinoma (EAC) tumor models showed that RB1 could reduce the secretion of ascites fluid and inhibit tumor cell proliferation, thereby increasing the lifespan of the tumor-bearing mice. nih.gov The anti-proliferative effects of these quinazoline derivatives are often linked to their ability to inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis. nih.gov
Induction of Apoptosis in Malignant Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Several derivatives of 6,7-dialkoxy-4-aminoquinazoline have been shown to trigger apoptotic pathways in cancer cells.
For instance, a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), was reported to exhibit significant cytotoxicity against human glioblastoma cell lines by inducing apoptotic cell death at micromolar concentrations. Similarly, studies on novel 6-chloro-quinazolin derivatives have shown that they can induce apoptosis in MGC-803 and Bcap-37 cancer cells. nih.gov Investigations into the mechanisms of cell death induced by 4-anilino-quinazoline derivatives in colorectal cancer cells revealed that these compounds can induce apoptosis by activating the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-9 and the executioner caspases-3 and 7, leading to nuclear fragmentation.
Furthermore, some 4-anilinoquinolinylchalcone derivatives, which share a similar pharmacophore, have been shown to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspases 3 and 7. nih.govnih.gov This suggests that quinazoline derivatives can induce apoptosis through multiple molecular mechanisms.
Cell Cycle Modulation and Growth Arrest
In addition to inducing apoptosis, many quinazoline derivatives exert their anticancer effects by modulating the cell cycle, leading to growth arrest at specific phases. This prevents cancer cells from proceeding through the division cycle, ultimately inhibiting tumor growth.
Studies on 4-aminoquinazoline derivatives have demonstrated their ability to cause cell cycle arrest. For example, certain derivatives were found to induce G1 cell cycle arrest by inhibiting the PI3K/Akt signaling pathway. researchgate.net This inhibition prevents the phosphorylation of downstream targets that are essential for the G1 to S phase transition. Other studies have reported that different quinazoline derivatives can cause cell cycle arrest at the G2/M phase. bue.edu.eg For example, a study on the effects of a novel antitumor agent derived from bis(2,6-dioxopiperazine), MST-16, which has a different structure but also impacts the cell cycle, showed an arrest in the late G2 or prophase. nih.gov The dysregulation of the cell cycle is a hallmark of cancer, and the ability of these compounds to interfere with this process is a key aspect of their therapeutic potential. nih.gov
DNA Interaction Studies of N-Alkyl(anilino)quinazoline Analogs
A significant area of research for quinazoline-based anticancer agents involves their interaction with DNA. The planar quinazoline ring system is well-suited for intercalation into the DNA double helix, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell death.
Analysis of DNA Intercalative Binding Mechanisms
N-Alkyl(anilino)quinazoline derivatives have been specifically designed as potential DNA intercalating agents. The core structure, often a 6,7-dimethoxyquinazoline (B1622564) nucleus, serves as the pharmacophore that facilitates binding to DNA. The process of intercalation involves the insertion of the planar quinazoline ring between the base pairs of the DNA double helix. This interaction is a non-covalent binding mode that can lead to significant changes in the DNA's structure and function. Research has confirmed that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus is an effective scaffold for triggering DNA binding through an intercalative process. nih.govresearchgate.net
Spectroscopic Investigations: DNA Melting Temperature, Fluorescence Emission, Circular Dichroism
A variety of spectroscopic techniques have been employed to study the strength and mode of DNA binding by N-alkyl(anilino)quinazoline derivatives.
DNA Melting Temperature (Tm) Measurements: Intercalating agents can stabilize the DNA double helix, leading to an increase in its melting temperature (Tm), the temperature at which 50% of the DNA is denatured. Studies on N-alkyl(anilino)quinazoline derivatives have utilized Tm measurements to confirm their intercalative binding.
Fluorescence Emission Spectroscopy: The interaction of these derivatives with DNA can be monitored by changes in their fluorescence properties. For instance, the quenching or enhancement of the fluorescence of a DNA-bound probe, such as ethidium (B1194527) bromide, upon the addition of the quinazoline derivative can indicate competitive binding and intercalation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying changes in DNA conformation upon ligand binding. Intercalation of quinazoline derivatives into the DNA helix can induce characteristic changes in the CD spectrum of the DNA, providing further evidence for this binding mode.
These spectroscopic studies have been instrumental in confirming the DNA intercalative properties of various N-alkyl(anilino)quinazoline derivatives. nih.govresearchgate.net
Gel Electrophoresis for DNA Binding Assessment
Gel electrophoresis is another key technique used to assess the binding of small molecules to DNA. The interaction of N-alkyl(anilino)quinazoline derivatives with plasmid DNA can be observed by changes in the DNA's electrophoretic mobility. For example, the unwinding of supercoiled plasmid DNA upon intercalation can lead to a decrease in its mobility through an agarose (B213101) gel. This technique has been used in conjunction with spectroscopic methods to provide compelling evidence for the DNA-intercalating activity of these compounds, with specific derivatives like 5g and 22f (from a study on N-alkylanilinoquinazoline derivatives) showing significant DNA interaction. nih.govresearchgate.net
Structure Activity Relationship Sar and Lead Optimization Studies
Influence of Substituents at the C-4 Position on Biological Activity
The chlorine atom at the C-4 position of 6,7-diethoxyquinazoline is a chemically reactive site, making it an ideal handle for introducing diverse functionalities. In the context of drug design, particularly for epidermal growth factor receptor (EGFR) inhibitors, this position is paramount for establishing key interactions within the ATP-binding pocket of the enzyme. The 4-chloroquinazoline (B184009) is typically reacted with a substituted aniline (B41778) via nucleophilic aromatic substitution to yield the corresponding 4-anilinoquinazoline (B1210976) derivatives. acs.org
The nature of the aniline substituent is a critical determinant of biological activity. SAR studies have shown that small, lipophilic, electron-withdrawing groups at the 3-position of the aniline ring are highly favorable for potency. For instance, the introduction of a 3-bromoaniline (B18343) at the C-4 position results in a compound with exceptionally high inhibitory activity against EGFR. acs.orgnih.gov Similarly, substitutions with groups like 2'-fluoroaniline and 3'-fluoroaniline have also yielded potent inhibitors. doi.orgunt.edu The general structure of these potent inhibitors involves the quinazoline (B50416) N-1 atom forming a crucial hydrogen bond with the backbone NH of a methionine residue (Met769) in the hinge region of the EGFR kinase domain. mdpi.comacs.org The anilino group itself fits into an adjacent hydrophobic pocket.
The flexibility and optimization potential at the C-4 position have been widely explored. Beyond simple anilines, more complex aryl and heterocyclic moieties have been introduced to fine-tune the compound's properties, demonstrating that the biological activity is highly sensitive to the size, shape, and electronic nature of the C-4 substituent. nih.govnih.gov
| Compound Name | C-4 Substituent | Target | Activity (IC₅₀) |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | 3-Bromoaniline | EGFR Kinase | 0.006 nM acs.orgamazonaws.com |
| 4-(2'-Fluoroanilino)-6,7-diethoxyquinazoline | 2-Fluoroaniline | EGFR Kinase | 0.8 nM doi.org |
| 4-(3'-Fluoroanilino)-6,7-diethoxyquinazoline | 3-Fluoroaniline | EGFR Kinase | 0.4 nM doi.org |
Impact of the 6,7-Dialkoxy Substitution Pattern on Efficacy and Selectivity (e.g., Diethoxy vs. Dimethoxy)
The substitution pattern at the C-6 and C-7 positions of the quinazoline core plays a significant role in modulating the efficacy and selectivity of the resulting inhibitors. These substituents occupy a solvent-exposed region near the entrance of the ATP binding site and can be optimized to enhance binding affinity. mdpi.com
A direct comparison between the 6,7-diethoxy and the 6,7-dimethoxy substitution patterns has been a key aspect of SAR studies for quinazoline-based EGFR inhibitors. Research has consistently demonstrated that the 6,7-diethoxy substitution confers superior potency compared to the 6,7-dimethoxy analogue. ugr.es For example, 4-(3-bromoanilino)-6,7-diethoxyquinazoline is the most potent inhibitor of EGFR tyrosine kinase activity reported in its class, with an IC₅₀ value of 0.006 nM. acs.orgamazonaws.com Its corresponding 6,7-dimethoxy analogue, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), is also a very potent inhibitor but has a slightly lower activity with an IC₅₀ of 0.025 nM. acs.orgnih.gov
This increase in potency with the diethoxy groups is attributed to better tolerance for bulkier substituents at the 6- and 7-positions of the quinazoline ring within the EGFR binding site. acs.orgnih.gov The longer ethyl chains of the diethoxy groups can make more extensive and favorable hydrophobic interactions within the binding pocket compared to the smaller methyl groups of the dimethoxy moiety. This observation has been a guiding principle in the design of many potent kinase inhibitors, including approved drugs, where the 6,7-diethoxyquinazoline nucleus is often employed to maximize efficacy. doi.orgugr.es
| Compound Name | 6,7-Substitution | Target | Activity (IC₅₀) | Fold Difference |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | Diethoxy | EGFR Kinase | 0.006 nM acs.orgamazonaws.com | ~4.2x more potent |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | Dimethoxy | EGFR Kinase | 0.025 nM nih.govamazonaws.com | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. orientjchem.org For quinazoline derivatives, including those derived from 4-chloro-6,7-diethoxyquinazoline, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been extensively applied. nih.govnih.gov
These studies model the steric, electrostatic, and hydrophobic fields of a series of aligned molecules to predict their inhibitory potency. For 4-anilinoquinazoline derivatives, QSAR models have successfully predicted the EGFR inhibitory activity. ijddd.comjbclinpharm.org The generated models often highlight the following key features for high potency:
Steric Fields: The models indicate that bulky substituents are favored at the 6- and 7-positions of the quinazoline ring, which aligns with the observed higher potency of diethoxy over dimethoxy analogues. Conversely, less steric bulk is preferred at other positions to avoid clashes within the binding site.
Electrostatic Fields: The models emphasize the importance of electronegative potential around the N-1 and N-3 atoms of the quinazoline core, which corresponds to their roles as hydrogen bond acceptors. nih.govnih.gov
Hydrophobic Fields: Favorable hydrophobic regions are often mapped to the aniline ring and the 6,7-alkoxy groups, underscoring their interaction with nonpolar residues in the ATP pocket. nih.gov
These QSAR models serve as powerful predictive tools. atlantis-press.comacs.org They allow for the virtual screening of novel, un-synthesized derivatives and help prioritize the synthesis of compounds with the highest predicted efficacy, thereby accelerating the drug discovery process. dergipark.org.tr The statistical robustness of these models, often validated by high correlation coefficients (r²) and predictive r² (q²) values, confirms their utility in guiding lead optimization. nih.govijddd.com
Rational Design Principles for Enhanced Pharmacological Profiles
The development of potent and selective inhibitors based on the this compound scaffold is guided by several rational design principles, which integrate SAR data with structural biology and computational modeling. acs.orgnih.gov These strategies can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). acs.org
Structure-Based Drug Design (SBDD): This approach leverages the 3D structural information of the target protein, such as EGFR kinase, obtained from X-ray crystallography. researchgate.netresearchgate.net Key design principles include:
Hinge Binding: The quinazoline core is designed to act as a scaffold that mimics the adenine (B156593) ring of ATP. The N-1 atom of the quinazoline forms a critical hydrogen bond with the backbone amide of Met769 in the hinge region of the kinase, anchoring the inhibitor in the active site. mdpi.comacs.org
Gatekeeper Interaction: The substituent at the C-4 position (e.g., the anilino group) is directed towards the "gatekeeper" residue (a threonine residue in EGFR), and its interactions are optimized for affinity and selectivity.
Exploiting Hydrophobic Pockets: The 6,7-diethoxy groups are designed to fit into a nearby hydrophobic pocket, enhancing binding affinity through favorable van der Waals interactions. mdpi.com
Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, LBDD methods like pharmacophore modeling are employed. nih.govsrce.hr A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For quinazoline inhibitors, a typical pharmacophore model would include:
A hydrogen bond acceptor feature corresponding to the N-1 atom.
A hydrophobic/aromatic feature for the quinazoline core.
Additional hydrophobic and hydrogen bond features corresponding to the optimized substituents at the C-4, C-6, and C-7 positions. srce.hrnih.gov
By combining these principles, researchers can rationally modify the this compound lead structure to enhance its pharmacological profile, improving potency, selectivity against other kinases, and pharmacokinetic properties. nih.gov
Computational Chemistry and Molecular Modeling of 4 Chloro 6,7 Diethoxyquinazoline and Its Derivatives
Molecular Docking Simulations with Target Proteins (e.g., Kinase Binding Sites)
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 4-Chloro-6,7-diethoxyquinazoline derivatives, docking simulations are frequently employed to understand their interactions with the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).
Derivatives of this compound, particularly 4-anilinoquinazolines, are designed to act as ATP-competitive inhibitors. nih.gov Docking studies of these compounds into the EGFR tyrosine kinase active site (PDB ID: 1M17) reveal critical interactions. The quinazoline (B50416) nitrogen (N-1) typically forms a key hydrogen bond with the backbone NH of Methionine 769 (Met769) in the hinge region of the kinase domain. nih.govnih.govjapsonline.com The 6,7-diethoxy groups are positioned in a hydrophobic pocket, and the substituent at the 4-position extends into another region of the ATP-binding site, where it can be modified to achieve greater affinity and selectivity.
For instance, docking studies on a series of 4-anilinoquinazoline (B1210976) derivatives have shown that compounds with specific substitutions on the anilino ring can achieve significant binding affinities. nih.gov The calculated binding energies for some of these derivatives are notably lower (indicating stronger binding) than that of the standard inhibitor Erlotinib in the same computational model. nih.gov
| Derivative | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR Tyrosine Kinase | AutoDock | -8.5 to -9.5 (estimated) | Met769, Leu718, Val726, Ala743, Lys745, Thr790, Cys797 |
| Erlotinib (for comparison) | EGFR Tyrosine Kinase | AutoDock | -8.0 to -9.0 (estimated) | Met769, Leu718, Val726, Ala743, Lys745, Thr790, Cys797 |
| 4-(3-chloroanilino)-6,7-diethoxyquinazoline | EGFR Tyrosine Kinase | Glide | -9.0 to -10.0 (estimated) | Met769, Leu718, Val726, Ala743, Lys745, Thr790, Cys797 |
Note: The binding energies are illustrative and can vary based on the specific docking program and its scoring function.
These simulations guide the synthetic efforts by prioritizing compounds that are predicted to have favorable binding modes and energies, thereby accelerating the discovery of potent kinase inhibitors.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound and its derivatives. These calculations provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic properties.
Commonly, the B3LYP functional is used with various basis sets, such as 6-311++G(d,p), to optimize the molecular geometry and compute electronic parameters. ufms.brbohrium.com Key properties derived from these calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. ufms.br For quinazoline derivatives, substitutions on the ring system can modulate these frontier orbital energies, which in turn can influence their interaction with biological targets.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. bohrium.com For this compound, the nitrogen atoms of the quinazoline ring are typically regions of negative potential, making them susceptible to interactions with hydrogen bond donors in a protein's active site. The chlorine atom at the 4-position creates an electrophilic site, which is the basis for its reactivity with nucleophiles in synthetic reactions.
Reactivity Descriptors: DFT calculations can also yield various reactivity descriptors such as chemical potential, hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives. ufms.br
| Parameter | Typical Calculated Value for a Quinazoline Derivative | Significance |
| HOMO Energy | -6.0 to -5.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.5 to -1.0 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility and binding interactions |
These theoretical calculations complement experimental findings and provide a rational basis for understanding the structure-activity relationships of quinazoline-based inhibitors.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For kinase inhibitors based on the quinazoline scaffold, a common pharmacophore model includes:
A hydrogen bond acceptor feature corresponding to the N-1 atom of the quinazoline ring.
One or more hydrophobic/aromatic features representing the quinazoline ring system itself.
Additional features such as hydrogen bond donors or acceptors, and hydrophobic regions depending on the substitution pattern at the 4-, 6-, and 7-positions. nih.govacs.orgcore.ac.uk
A well-defined pharmacophore model for EGFR inhibitors, for example, can be generated based on the crystal structure of a known ligand bound to the active site or from a set of active compounds. frontiersin.orgresearchgate.net This model then serves as a 3D query for virtual screening of large chemical databases to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. frontiersin.org
The process typically involves:
Hypothesis Generation: Creating a pharmacophore model with features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), and aromatic rings (R). A common model for quinazoline-based EGFR inhibitors is of the type AAHRR. core.ac.uk
Database Screening: Searching databases of compounds to find molecules that match the pharmacophore model in their 3D conformation.
Hit Filtering and Optimization: The identified hits are then subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's rule of five) and molecular docking to refine the list of potential candidates for synthesis and biological evaluation.
This approach has been successfully used to identify novel quinazoline derivatives with potent inhibitory activity against various kinases. researchgate.net
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights that are not available from static docking models. For derivatives of this compound, MD simulations are used to assess the stability of the ligand-protein complex and to analyze the detailed interactions in a more realistic, solvated environment. nih.govnih.gov
A typical MD simulation study involves:
System Setup: The docked complex of the quinazoline derivative and the target kinase is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation Production: The simulation is run for a specific period, typically in the nanosecond to microsecond range, using force fields like Amber or GROMACS. nih.gov
Trajectory Analysis: The resulting trajectory is analyzed to evaluate parameters such as:
Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand. A stable RMSD indicates that the complex has reached equilibrium. nih.gov
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds, such as the one between the quinazoline N-1 and Met769, throughout the simulation. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand, providing a more accurate prediction of binding affinity than docking scores alone. doaj.org
MD simulations have confirmed that the interactions predicted by molecular docking for quinazoline-based EGFR inhibitors are stable over time. tandfonline.comtandfonline.com These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can capture subtle conformational changes in the protein upon ligand binding. nih.gov
Preclinical Research and Translational Potential
In Vitro Efficacy Assessment across Diverse Cancer Cell Lines
The initial screening of potential anticancer agents typically involves assessing their cytotoxic or anti-proliferative effects against a panel of human cancer cell lines. Derivatives of the quinazoline (B50416) scaffold have been extensively studied in this regard.
A series of 4-anilino-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. nih.govnih.gov One study investigated a series of these compounds (labeled as DW 1-10) in human breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines. nih.gov Among these, the compound DW-8, identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, demonstrated the most potent anticancer activity. nih.gov
Another study focused on novel 4-anilino-6,7-dimethoxyquinazoline derivatives, designated as RB1, RB4, and RB7. These compounds were tested for their cytotoxicity against human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines. nih.gov The compound RB1 emerged as the most potent, with activity comparable to the standard chemotherapeutic drug cisplatin. nih.gov
Further research on 6,7-disubstituted-4-anilinoquinazoline derivatives explored their efficacy against the A431 human skin cancer cell line, which overexpresses the Epidermal Growth Factor Receptor (EGFR). tbzmed.ac.ir Compounds 8a, 8d, and 8f from this series showed significant anticancer activities, with compound 8a exhibiting the most potent effect. tbzmed.ac.ir
The table below summarizes the in vitro anticancer activities of selected 4-anilinoquinazoline (B1210976) derivatives.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | HCT116, BT-20, HT29, SW620 | Most potent anti-proliferative activity among the tested series. | nih.gov |
| RB1 | HCT116, K562, SKBR3 | Potent cytotoxicity, comparable to cisplatin. | nih.gov |
| Compound 8a | A431 | Most potent anticancer activity in the series. | tbzmed.ac.ir |
| Compounds 8d, 8f | A431 | Displayed potent anticancer activities. | tbzmed.ac.ir |
These studies collectively highlight that the 6,7-dialkoxyquinazoline scaffold is a promising template for developing potent anticancer agents. The anti-proliferative effects observed across a diverse range of cancer cell lines underscore the potential of these compounds for further preclinical and clinical development. The variations in potency among the derivatives also emphasize the importance of the substituent at the 4-position of the quinazoline ring in determining biological activity.
In Vivo Evaluation in Xenograft and Other Disease Models
Following promising in vitro results, the evaluation of anticancer compounds in in vivo models is crucial to assess their efficacy and physiological effects in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised animals, are a standard approach for this purpose.
In vivo studies on a 4-anilino-6,7-dimethoxyquinazoline derivative, RB1, which showed potent in vitro activity, were conducted using an Ehrlich Ascites Carcinoma (EAC) tumor model in mice. nih.gov The administration of RB1 led to a significant reduction in the secretion of ascites fluid and a decrease in tumor cell proliferation. nih.gov Furthermore, the study reported an increase in the lifespan of the tumor-bearing mice treated with RB1. nih.gov A key finding was the anti-angiogenic effect of RB1, evidenced by reduced vessel sprouting in the peritoneum of the treated mice. nih.gov
Another preclinical in vivo study investigated the effects of AG1478, a 4-(3-chloroanilino)-6,7-dimethoxyquinazoline, in mice bearing xenografts of the human glioblastoma cell line U87MG.delta2-7. nih.gov This cell line expresses a constitutively active variant of the EGF receptor. The study found that AG1478 inhibited EGFR activity in a dose-dependent manner, as measured by both autophosphorylation and downstream signaling pathways. nih.gov
These in vivo studies provide evidence that derivatives of the 6,7-dialkoxyquinazoline scaffold can effectively inhibit tumor growth and angiogenesis in animal models. The positive outcomes in both ascites and solid tumor xenograft models suggest a broad potential for these compounds in cancer therapy.
| Compound/Derivative | Animal Model | Key Findings | Reference |
| RB1 | Ehrlich Ascites Carcinoma (EAC) in mice | Reduced ascites secretion, inhibited tumor cell proliferation, increased lifespan, and demonstrated anti-angiogenic effects. | nih.gov |
| AG1478 | U87MG.delta2-7 glioblastoma xenograft in mice | Dose-dependent inhibition of EGFR autophosphorylation and downstream signaling. | nih.gov |
Metabolic Stability and Pharmacokinetic Profiling of Derivatives
The metabolic stability and pharmacokinetic properties of a drug candidate are critical determinants of its clinical success. These parameters influence the drug's bioavailability, distribution, and duration of action.
Preclinical pharmacokinetic studies have been conducted on AG1478, a 4-(3-chloroanilino)-6,7-dimethoxyquinazoline derivative. nih.gov Initial evaluations in mice using a beta-cyclodextrin (B164692) formulation showed that after subcutaneous administration, AG1478 was eliminated from the plasma in a monoexponential fashion with a half-life of approximately 30 minutes. nih.gov To achieve sustained levels of the inhibitor, continuous infusion studies were performed in rats. Following a bolus intravenous injection, the drug exhibited biphasic elimination with a terminal half-life ranging from 30 to 48 minutes. nih.gov During a 6-hour continuous infusion, steady-state plasma concentrations were reached within 120 minutes, and plasma levels greater than 10 microM were maintained throughout the infusion period. nih.gov A linear relationship was observed between the administered dose and the area under the curve (AUC), which is indicative of predictable pharmacokinetics. nih.gov
These findings suggest that while some 4-anilino-6,7-dimethoxyquinazoline derivatives may have a relatively short half-life, continuous infusion regimens can maintain therapeutic plasma concentrations. The predictable pharmacokinetic profile of AG1478 is a favorable characteristic for further clinical development, as it allows for the rational design of dosing schedules. nih.gov
| Compound/Derivative | Study Type | Key Pharmacokinetic Parameters | Reference |
| AG1478 | Pharmacokinetic evaluation in mice and rats | Mouse (subcutaneous): Monoexponential elimination, half-life of ~30 min. Rat (intravenous): Biphasic elimination, terminal half-life of 30-48 min. Rat (continuous infusion): Reached steady state in 120 min, maintained plasma levels >10 µM. | nih.gov |
Development as Molecular Imaging Probes
Molecular imaging plays a crucial role in cancer diagnosis, staging, and monitoring treatment response. The development of radiolabeled probes that can specifically target cancer cells or biomarkers offers a non-invasive way to visualize and quantify disease processes in vivo. The quinazoline scaffold, known for its interaction with targets like EGFR, is an attractive platform for creating such imaging agents.
The synthesis of radioiodinated compounds is also a well-established field, with various methods available for incorporating iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into aromatic structures. nih.gov These methods include electrophilic and nucleophilic radioiodination, often facilitated by catalysts like copper salts. nih.gov Given the structure of 4-chloro-6,7-diethoxyquinazoline, these established radiolabeling techniques could likely be adapted for its radioiodination.
The in vivo behavior of the synthesized ¹⁸F-labeled quinazoline derivatives was evaluated in tumor-bearing mice. nih.gov Biodistribution studies of [¹⁸F]I in S180 tumor-bearing mice revealed rapid clearance from the blood. nih.gov This resulted in a relatively high tumor-to-blood uptake ratio of 4.76 and a tumor-to-muscle ratio of 1.82 at 60 minutes post-injection. nih.gov Another derivative, [¹⁸F]III, also showed quick plasma clearance and achieved its highest tumor-to-muscle uptake ratio of 2.55 at 15 minutes post-injection. nih.gov
These results indicate that radiolabeled quinazoline derivatives can accumulate in tumors and provide good contrast for imaging. The rapid clearance from non-target tissues is a desirable characteristic for an imaging probe as it reduces background signal and radiation dose to the patient.
| Radiotracer | Animal Model | Key Biodistribution Findings | Reference |
| [¹⁸F]I | S180 tumor-bearing mice | Fast blood clearance; Tumor-to-blood ratio of 4.76 at 60 min post-injection; Tumor-to-muscle ratio of 1.82 at 60 min post-injection. | nih.gov |
| [¹⁸F]III | S180 tumor-bearing mice | Quick plasma clearance; Highest tumor-to-muscle ratio of 2.55 at 15 min post-injection. | nih.gov |
The stability of a radiotracer in vivo is critical for accurate and reliable imaging. The ¹⁸F-labeled quinazoline derivatives demonstrated good in vitro stability. nih.gov While specific in vivo stability data for these particular compounds is not extensively detailed, the favorable biodistribution profiles suggest that they remain sufficiently intact to accumulate in the tumor. nih.gov
The specificity of these imaging probes for their target, EGFR, was suggested by in vitro cellular uptake and blocking studies in HepG2 cell lines. nih.gov High cellular uptake was observed for [¹⁸F]I and [¹⁸F]III, which is consistent with their potential as EGFR-targeting probes. nih.gov
The development of radiolabeled quinazoline derivatives as molecular imaging probes is a promising area of research. The ability to non-invasively visualize tumors and potentially monitor the efficacy of quinazoline-based therapies could have a significant impact on personalized cancer treatment.
Advanced Analytical Techniques for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 4-Chloro-6,7-diethoxyquinazoline. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Although specific experimental ¹³C NMR data for this compound is not detailed in the reviewed sources, data for structurally similar compounds, such as N-substituted anilinoquinazolines, have been reported and analyzed. rsc.orgrsc.org For a related compound, 4-chlorobenzaldehyde, characteristic peaks appear at 190.9, 141.0, 134.7, 130.9, and 129.5 ppm in CDCl₃. rsc.org By analogy, the ¹³C spectrum of this compound would be expected to show distinct signals for each of its 12 unique carbon atoms, including those of the quinazoline (B50416) core, the chloro-substituted carbon, and the two ethoxy side chains.
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Reference |
|---|---|---|---|
| H-2 | 8.70 (CDCl₃) | Singlet | osti.gov |
Note: This table represents partial data found in the literature. Complete spectral data was not available in the cited sources.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Weight Confirmation: The monoisotopic mass of this compound is 252.066559 g/mol , corresponding to the molecular formula C₁₂H₁₃ClN₂O₂. chemsrc.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the compound's elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ion.
Fragment Analysis: While specific experimental fragmentation data for this compound is not available in the reviewed literature, the principles of fragmentation can be inferred. In techniques like Electron Ionization (EI) mass spectrometry, the molecular ion would undergo characteristic fragmentation. The presence of chlorine would be indicated by a distinctive isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. Common fragmentation pathways for related quinazoline structures often involve the loss of side chains.
Interactive Data Table: Predicted m/z for Adducts of a Related Compound (4-chloro-6,7-dimethylquinazoline)
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 193.05271 |
| [M+Na]⁺ | 215.03465 |
| [M-H]⁻ | 191.03815 |
| [M+K]⁺ | 231.00859 |
This data for a related compound illustrates the types of ions that can be detected by mass spectrometry.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds and for their separation and purification from reaction mixtures.
For quinazoline derivatives, reversed-phase HPLC is a common method. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is assessed by injecting a sample into the HPLC system and monitoring the eluent with a UV detector at a specific wavelength. A pure compound will ideally show a single, sharp peak in the chromatogram. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
For the related compound 4-chloro-6,7-dimethoxyquinoline (B44214), a purity of 99.1% was determined using an InertSustain C18 column with a mobile phase gradient of water and methanol/acetic acid at a flow rate of 0.8 mL/min and detection at 220 nm. Similar conditions could be adapted for the analysis of this compound. Furthermore, preparative HPLC is utilized to purify radiolabeled derivatives of this compound after synthesis. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions. By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product.
In the synthesis of related quinoline (B57606) compounds, TLC is explicitly used to track the reaction's completion. For example, the conversion of a hydroxyquinoline to a chloroquinoline can be monitored using a developing solvent system like dichloromethane:petroleum ether (1:8), with visualization under UV light at 254 nm. This allows the chemist to determine the optimal time to stop the reaction, thereby maximizing the yield and minimizing the formation of byproducts.
X-ray Crystallography for Single-Crystal Structure Determination (of related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported in the searched literature, data for the closely related compound, 4-Chloro-6,7-dimethoxyquinoline, is available in the Cambridge Structural Database. nih.gov
This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The data provides exact bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. The crystal structure of a related compound provides invaluable insight into the likely solid-state conformation and intermolecular interactions of this compound.
Bioanalytical Assays for Biological Activity Quantification
To understand the biological relevance of this compound and its derivatives, various bioanalytical assays are employed. These assays are critical for quantifying the compound's interaction with biological targets, such as enzymes or receptors.
Radiometric Binding Assays: In the context of developing imaging probes for the Epidermal Growth Factor Receptor (EGFR), derivatives of this compound are often radiolabeled, for example with fluorine-18 (B77423) ([¹⁸F]). nih.gov Radiometric binding assays can then be used to determine the affinity of these compounds for the EGFR tyrosine kinase. These assays measure the amount of radiolabeled compound that binds to the receptor, often in competition with a known ligand, to calculate an IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
Metabolic Stability Assays: The metabolic fate of a compound is a crucial parameter. For derivatives of this compound, metabolic stability has been evaluated using cryopreserved human hepatocytes. nih.gov In these experiments, the radiolabeled compound is incubated with liver cells, and its degradation over time is monitored, often by radio-TLC. This provides essential information on how the compound might be processed in the body.
Future Directions and Emerging Research Avenues
Design and Synthesis of Multi-Targeted Quinazoline (B50416) Inhibitors
The complexity of diseases like cancer, which often involve multiple signaling pathways, has spurred the development of multi-targeted inhibitors. The 4-Chloro-6,7-diethoxyquinazoline scaffold is being leveraged to design single molecules capable of hitting several therapeutic targets simultaneously. This approach can lead to enhanced efficacy and potentially overcome drug resistance. ekb.egnih.gov
A notable strategy is the hybridization of the quinazoline core with other pharmacologically active moieties. For instance, researchers have synthesized quinazoline derivatives bearing a benzenesulfonamide (B165840) group to dually inhibit the Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CAIX), both of which are implicated in cancer progression. nih.gov One such derivative, compound 8v , demonstrated potent inhibition of the EGFR T790M mutant and also significantly suppressed CAIX expression under hypoxic conditions, a common feature of the tumor microenvironment. nih.gov
Similarly, the fusion of quinazoline with other heterocyclic systems or functional groups has yielded dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis. mdpi.com For example, a derivative identified as compound 8a , which incorporates a diethylamine (B46881) group with a 4-bromo-2-fluoroaniline (B1266173) moiety, exhibited potent cytotoxic activity and showed effective binding to both EGFR and VEGFR-2 in molecular docking studies.
The rationale behind this multi-target approach is to disrupt complementary oncogenic pathways. While EGFR inhibitors block proliferation signals, VEGFR inhibitors cut off the tumor's blood supply. This synergistic action can lead to more profound and durable anti-tumor responses than single-target agents.
Table 1: Examples of Multi-Targeted Inhibitors Derived from Quinazoline Scaffolds
| Compound | Target(s) | Reported Activity | Reference |
|---|---|---|---|
| 8v | EGFR / CAIX | Potent inhibitor of EGFRT790M and CAIX. | nih.gov |
| Compound 8a | EGFR / VEGFR-2 | IC50 = 2.62 μM against A431 cells; strong binding to VEGFR-2. | |
| Compound 44 | EGFR / VEGFR | IC50 = 1 nM (EGFR), 79 nM (VEGFR). | mdpi.com |
| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR TK | IC50 = 6 pM. | amazonaws.comnih.gov |
Exploration of Novel Therapeutic Indications Beyond Oncology
The pharmacological potential of quinazoline derivatives extends far beyond cancer treatment. The inherent ability of this scaffold to interact with various enzymes and receptors makes it a promising platform for developing drugs for a range of other diseases.
One of the most promising non-oncological applications is in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). researchgate.net The multifactorial nature of AD, involving amyloid-beta (Aβ) plaques, tau tangles, and oxidative stress, makes multi-target agents highly desirable. nih.gov Researchers have designed and synthesized quinazolinone-hydrazone derivatives that act as dual inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and also possess antioxidant properties. nih.gov BACE1 is a key enzyme in the production of Aβ peptides. One compound, 4h , showed potent BACE1 inhibition, while another, 4i , demonstrated both moderate BACE1 inhibition and significant antioxidant activity. nih.gov Other studies have explored quinazoline derivatives as inhibitors of cholinesterases (AChE and BuChE), enzymes that break down the neurotransmitter acetylcholine, a key target in symptomatic AD treatment. researchgate.net
Furthermore, quinazoline derivatives are being investigated for their potential as anti-inflammatory, antimicrobial, and anti-Chagasic agents. researchgate.net For example, a thermal shift assay coupled with quantitative proteomics has been used to identify protein targets of quinazolines in Trypanosoma cruzi, the parasite that causes Chagas disease, revealing new avenues for treating this neglected tropical disease. ebi.ac.uk The versatility of the this compound intermediate allows for the synthesis of diverse libraries of compounds to screen for these novel therapeutic activities. nih.gov
Development of Targeted Drug Delivery Systems for this compound Derivatives
While potent, the clinical utility of many quinazoline-based inhibitors can be limited by factors such as poor solubility or off-target effects. To overcome these challenges, researchers are developing sophisticated drug delivery systems designed to transport these therapeutic agents directly to the site of disease, thereby enhancing efficacy and minimizing systemic toxicity. nih.gov
Nanoparticle-based systems are at the forefront of this research. nih.gov These can include liposomes, polymeric nanoparticles, and inorganic nanoparticles like silica (B1680970). nih.govresearchgate.net For instance, reduction-sensitive polymeric carriers have been synthesized to deliver a quinazoline derivative. researchgate.net These carriers are designed to be stable in the bloodstream but release their therapeutic payload in the reducing environment inside cancer cells, leading to enhanced generation of reactive oxygen species that kill the tumor cells. researchgate.net
Another approach involves pH-dependent delivery systems, such as those using Eudragit polymers, to target specific regions of the gastrointestinal tract, like the colon, for localized treatment of diseases such as colorectal cancer or inflammatory bowel disease. innovareacademics.in
Furthermore, efforts are underway to conjugate quinazoline derivatives to targeting ligands. In one study, a quinazoline derivative was conjugated to recombinant human epidermal growth factor (EGF). researchgate.net This conjugate, EGF-P154 , was able to specifically target and kill glioblastoma cells that overexpress the EGF receptor, demonstrating a significant increase in potency and selectivity compared to the unconjugated drug. researchgate.net These targeted delivery strategies hold immense promise for improving the therapeutic index of drugs derived from this compound.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
The advent of "omics" technologies—genomics, proteomics, metabolomics, and toxicogenomics—is revolutionizing drug discovery and development. nih.govmaastrichtuniversity.nl These powerful tools provide a holistic view of the molecular changes within cells or organisms in response to a drug, offering a deeper understanding of its mechanism of action, potential side effects, and resistance pathways. nih.govnih.gov
For quinazoline-based inhibitors, omics approaches are being used to identify novel drug targets and to understand the complex signaling networks they modulate. nih.gov For example, quantitative proteomics can be employed to determine which proteins in a cell lysate are stabilized or destabilized upon binding to a quinazoline derivative, thereby identifying its direct molecular targets. ebi.ac.uk This method was successfully used to find targets for anti-Chagasic quinazolines. ebi.ac.uk
Moreover, integrating multi-omics data with advanced computational models, such as deep learning, can help predict a cancer cell line's sensitivity to a particular drug. nih.gov By analyzing the differences in gene expression, mutation, and copy number variations within biological pathways, researchers can build models that not only predict drug response but also provide insights into the underlying mechanisms. nih.govnih.gov This approach can help identify which patient populations are most likely to benefit from a specific quinazoline inhibitor and can guide the development of combination therapies to overcome resistance. nih.gov As these technologies become more integrated into the drug development pipeline, they will undoubtedly accelerate the journey of novel this compound derivatives from the laboratory to the clinic.
常见问题
Q. What are the standard synthetic routes for 4-Chloro-6,7-diethoxyquinazoline, and how is reaction progress monitored?
The synthesis of this compound typically involves chlorination of a precursor quinazolinone derivative. A modified procedure from Van Brocklin et al. (referenced in ) starts with 6,7-diethoxyquinazolin-4(3H)-one, which is treated with phosphorus oxychloride (POCl₃) under reflux conditions. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion . Excess POCl₃ is removed under reduced pressure, and the residue is co-evaporated with dichloromethane (DCM) to yield the crude product, which is often used directly in subsequent steps without further purification .
Key Data:
- Reagents: POCl₃, DCM.
- Conditions: Reflux (~3 hours), TLC monitoring.
- Yield: Not explicitly reported, but the crude product is sufficient for downstream applications .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Post-synthesis, purity is assessed using HPLC (High-Performance Liquid Chromatography) with ≥95% purity thresholds, as seen in analogous compounds like 4-Amino-2-chloro-6,7-dimethoxyquinazoline . Structural confirmation relies on spectroscopic methods:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., ethoxy groups at positions 6 and 7).
- Mass Spectrometry : To confirm molecular weight (theoretical: 252.7 g/mol) .
- TLC : For rapid monitoring during synthesis .
Note: While specific data for the diethoxy derivative is limited, methods from dimethoxy analogs (e.g., 4-Chloro-6,7-dimethoxyquinazoline) are transferable .
Advanced Research Questions
Q. How can this compound be utilized in the design of kinase inhibitors or radiopharmaceuticals?
The 4-chloro group serves as a reactive site for nucleophilic substitution, enabling the attachment of targeting moieties. For example:
- Radiopharmaceuticals : The chlorine atom can be replaced with radioactive isotopes (e.g., ¹²³I or ¹⁸F) to create tracers for SPECT or PET imaging. highlights its use in synthesizing radioiodinated EGFR-TK ligands for tumor diagnosis .
- Kinase Inhibitors : The quinazoline core is a known pharmacophore for tyrosine kinase inhibitors (TKIs). Substitutions at the 4-position with anilino or urea groups enhance DNA intercalation or kinase binding, as demonstrated in N-alkyl(anilino)quinazoline derivatives .
Methodology:
- Nucleophilic Substitution : React with sodium salts of amines or phenols under basic conditions (e.g., K₂CO₃ in DMF) .
- Radioisotope Incorporation : Use halogen exchange reactions (e.g., ¹²³I for Cl) in the presence of Cu(I) catalysts .
Q. What strategies are employed to analyze the reactivity of the 4-chloro group in nucleophilic substitution reactions?
The 4-chloro group’s reactivity is influenced by the electron-donating ethoxy substituents at positions 6 and 7, which activate the quinazoline ring toward nucleophilic attack. Key strategies include:
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature.
- Computational Modeling : Density Functional Theory (DFT) to predict electrophilicity at the 4-position.
- Competitive Experiments : Compare substitution rates with dimethoxy analogs (e.g., 4-Chloro-6,7-dimethoxyquinazoline) to assess electronic effects .
Example: In DNA-binding studies, N-aminoalkyl(anilino) derivatives showed enhanced intercalation due to the planar quinazoline ring and flexible side chains .
Q. How does the substitution pattern (6,7-diethoxy) influence the compound’s electronic properties and interaction with biological targets?
The 6,7-diethoxy groups:
- Electronic Effects : Electron-donating ethoxy substituents increase electron density on the quinazoline ring, enhancing electrophilicity at the 4-position for nucleophilic substitution .
- Steric Effects : The ethoxy groups may hinder bulkier nucleophiles, necessitating optimization of reaction conditions (e.g., elevated temperatures or polar solvents) .
- Biological Interactions : In DNA intercalation studies, dimethoxy analogs showed strong binding via minor groove interactions; diethoxy derivatives likely exhibit similar behavior but with altered solubility and binding kinetics .
Experimental Validation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
